3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester
Overview
Description
3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester typically involves the reaction of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, halides, bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis for the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, it is used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for developing new therapeutic agents .
Industry: Industrially, it is employed in the production of polymers, electronic materials, and specialty chemicals. Its versatility and reactivity make it a crucial component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness: Compared to similar compounds, 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester offers unique reactivity and stability, making it particularly suitable for complex organic syntheses. Its methoxyphenyl group provides additional electronic effects that can influence the reactivity and selectivity of the reactions it undergoes .
Biological Activity
Overview
3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester (CAS No. 956034-20-1) is an organoboron compound that has gained attention for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound's unique structure and properties enable it to act as a versatile reagent for forming carbon-carbon bonds, which is crucial in the development of pharmaceuticals and agrochemicals.
- Molecular Formula : C19H24BNO4
- Molecular Weight : 341.21 g/mol
- Boiling Point : 484.7 ± 40.0 °C (predicted)
- Density : 1.13 ± 0.1 g/cm³ (predicted)
- pKa : 4.62 ± 0.10 (predicted)
The biological activity of this compound can be understood through its mechanism of action in catalyzing reactions:
- Oxidative Addition : The palladium catalyst reacts with a halide to form a palladium-halide complex.
- Transmetalation : The organoboron compound transfers its organic group to the palladium complex.
- Reductive Elimination : The palladium complex undergoes reductive elimination, leading to the formation of the desired product while regenerating the palladium catalyst.
This mechanism highlights the compound's role in facilitating efficient chemical transformations, which can be leveraged for various applications in medicinal chemistry.
Biological Activity
Research into the biological activity of 3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester is limited but suggests potential applications in anti-cancer therapies and other therapeutic areas due to its ability to form stable complexes with various biological targets.
Case Studies and Research Findings
- Anticancer Activity : Some studies indicate that boronic acid derivatives exhibit selective cytotoxicity towards cancer cells, potentially through inhibition of proteasome activity, which is crucial for regulating protein turnover in cells. The specific activity of this compound against various cancer cell lines remains an area for further exploration.
- Inhibition Studies : Preliminary assays have shown that similar boronic acid compounds can inhibit key enzymes involved in cancer progression, such as serine proteases and proteasomes. The unique methoxyphenyl group may enhance selectivity and potency, although specific data on this compound's inhibitory effects are still needed.
- Pharmacokinetics and Toxicity : Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. While detailed studies are lacking, the stability and reactivity of boronic acids generally suggest favorable pharmacokinetic properties, although potential toxicity must also be assessed.
Comparative Analysis
To better understand the uniqueness of 3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester, a comparison with similar compounds can provide insights into its potential applications:
Compound Name | Unique Features | Potential Applications |
---|---|---|
5-Methoxy-3-pyridineboronic acid pinacol ester | Similar structure; different substituents | Organic synthesis |
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester | Hydroxyl group may enhance solubility and reactivity | Drug development |
Pyridine-4-boronic acid pinacol ester | Lacks methoxy group; potentially less selective | General synthesis applications |
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14/h6-12H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQIDKGSZWJFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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